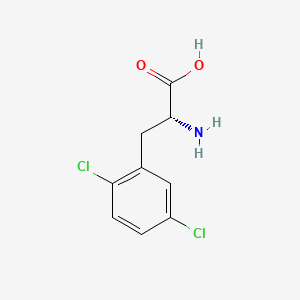

(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKIMTATYJGPBJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)C[C@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476501 | |

| Record name | 2,5-Dichloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718596-54-4 | |

| Record name | 2,5-Dichloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Unique Chiral Building Block

(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, registered under CAS number 718596-54-4, is a non-proteinogenic α-amino acid that has garnered significant interest within the realms of medicinal chemistry and drug discovery.[1][2] Its structural uniqueness, characterized by a dichlorinated phenyl ring appended to an alanine backbone, imparts distinct physicochemical properties that make it a valuable synthon for creating novel peptide and small molecule therapeutics. The specific (R)-configuration at the α-carbon is crucial for establishing precise stereochemistry in target molecules, a fundamental aspect of modern drug design that dictates biological activity and interaction with chiral biomolecules like enzymes and receptors.[3]

This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, analysis, and potential applications. The content herein is curated to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively incorporate this versatile building block into their research and development pipelines.

Physicochemical Properties and Structural Data

A thorough understanding of a molecule's properties is foundational to its application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 718596-54-4 | [1], [2] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |

| Molecular Weight | 234.08 g/mol | [1] |

| Synonyms | 2,5-Dichloro-D-phenylalanine | [1] |

| Appearance | White to off-white powder | [4] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Strategic Synthesis: An Asymmetric Approach

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry. For a molecule like this compound, achieving the desired stereochemistry is paramount. While numerous methods for asymmetric amino acid synthesis exist, a robust and scalable approach often involves the use of chiral auxiliaries or phase-transfer catalysis.[5][6][7]

Below is a detailed, field-proven protocol based on the principles of asymmetric synthesis using a chiral nickel(II) complex of a glycine Schiff base. This method is chosen for its high diastereoselectivity and operational simplicity.

Experimental Protocol: Asymmetric Synthesis

Step 1: Formation of the Chiral Ni(II)-Glycine Schiff Base Complex

-

To a stirred solution of the chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) (1.0 eq) and glycine (1.1 eq) in methanol, add nickel(II) nitrate hexahydrate (1.1 eq).

-

Add sodium carbonate (5.0 eq) and tetrabutylammonium iodide (0.1 eq) to the mixture.

-

Reflux the reaction mixture for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude Ni(II) complex, which can be used in the next step without further purification.

Causality: The chiral ligand forms a square-planar nickel complex with glycine, creating a sterically defined environment. The tetrabutylammonium iodide acts as a phase-transfer catalyst, facilitating the subsequent alkylation step.

Step 2: Phase-Transfer Catalyzed Alkylation

-

Dissolve the crude Ni(II) complex in a suitable organic solvent (e.g., dichloromethane).

-

Add a solution of 2,5-dichlorobenzyl bromide (1.2 eq) and a base (e.g., 50% aqueous sodium hydroxide).

-

Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

After the reaction is complete, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to yield the alkylated Ni(II) complex.

Causality: The phase-transfer catalyst transports the hydroxide ions into the organic phase, which deprotonates the glycine α-carbon, forming a nucleophilic enolate. The chiral environment of the nickel complex directs the incoming 2,5-dichlorobenzyl bromide to attack from the less sterically hindered face, leading to a high diastereomeric excess of the desired (R)-configured product.

Step 3: Hydrolysis and Isolation of the Final Product

-

Suspend the crude alkylated Ni(II) complex in methanol.

-

Add 3 N hydrochloric acid and stir the mixture at room temperature for 6-8 hours to hydrolyze the Schiff base and release the amino acid.

-

Filter the mixture to remove the chiral ligand-Ni(II) complex (which can be recovered and reused).

-

Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Causality: Acidic hydrolysis cleaves the imine bond of the Schiff base, liberating the free amino acid. The chiral auxiliary can be recovered, making the process more cost-effective.

Caption: Asymmetric synthesis workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is non-negotiable in research and drug development. The following section outlines standard protocols for verifying the identity, purity, and stereochemical integrity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound and for resolving enantiomers.

Protocol for Purity Analysis (Reversed-Phase HPLC):

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

-

Injection Volume: 10 µL

-

Expected Outcome: A single major peak indicating high purity.

Protocol for Chiral Resolution:

-

Column: Chiral stationary phase column (e.g., polysaccharide-based)

-

Mobile Phase: Isocratic mixture of hexane/isopropanol/TFA (consult column manufacturer's guidelines for specific ratios).

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at 220 nm

-

Expected Outcome: Baseline separation of the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess (e.e.).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

¹H NMR (400 MHz, DMSO-d₆):

-

Expected Chemical Shifts (δ):

-

Aromatic protons: ~7.4-7.6 ppm (multiplet)

-

α-proton: ~4.0-4.2 ppm (triplet or doublet of doublets)

-

β-protons: ~3.0-3.3 ppm (multiplet)

-

Amine and carboxylic acid protons: Broad signals, variable chemical shifts depending on concentration and solvent.

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Expected Chemical Shifts (δ):

-

Carboxylic carbon: ~170-175 ppm

-

Aromatic carbons: ~128-135 ppm

-

α-carbon: ~55-60 ppm

-

β-carbon: ~35-40 ppm

-

Self-Validation: The combination of HPLC for purity and chiral analysis, along with NMR for structural confirmation, provides a self-validating system. The observed data from these orthogonal techniques should be consistent with the expected structure and purity of the target compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents. The dichlorophenyl moiety can participate in various non-covalent interactions, including halogen bonding, which can enhance binding affinity and selectivity for biological targets.

Potential Areas of Application:

-

Peptide and Peptidomimetic Synthesis: Incorporation of this unnatural amino acid into peptide sequences can confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.[3]

-

Neuroprotective Agents: Halogenated derivatives of phenylalanine have been investigated for their neuroprotective properties, potentially through the modulation of glutamatergic synaptic transmission.[8] While direct studies on the 2,5-dichloro isomer are limited, this provides a strong rationale for its exploration in the context of neurological disorders.

-

Antimicrobial and Anticancer Agents: The dichlorophenyl group is a common motif in many bioactive molecules with antimicrobial and anticancer activities.[9][10] This amino acid can serve as a scaffold to develop novel compounds in these therapeutic areas.

-

Enzyme Inhibitors: The β-amino acid analogue, 3-amino-3-(3,5-dichlorophenyl)propanoic acid, has been explored for its potential as an enzyme inhibitor.[9] This suggests that α-amino acid derivatives could also be valuable for designing enzyme inhibitors.

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly-closed container in a cool, dry place.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in pharmaceutical research and development. Its unique structure offers opportunities for the design of novel therapeutics with improved properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, grounded in established scientific principles. By understanding the causality behind the experimental choices and employing rigorous analytical validation, researchers can confidently and effectively utilize this compound to advance their scientific endeavors.

References

- Kazmierski, W. M., & Hruby, V. J. (1991). Asymmetric synthesis of topographically constrained amino acids: synthesis of the optically pure isomers of α,β-dimethylalanine and α,β-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Tetrahedron Letters, 32(40), 5769-5772.

- Fmoc-(R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Key Building Block for Peptide Synthesis. (n.d.).

- Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. (n.d.).

-

Pohanka, M. (2019). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. Retrieved from [Link]

- Bommarius, A. S., & Karau, A. (2005). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.

- Soloshonok, V. A., & Han, J. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. The Journal of Organic Chemistry, 83(15), 8086-8096.

-

Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. (2014). PMC. Retrieved from [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis and Bioactivity of 3-(2,4-Dichlorophenyl)-5-(4-Hydroxy-3-Methoxyphenyl) Pyrazoline. (2018). ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (2R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. renyi.hu [renyi.hu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-amino-3-(3,5-dichlorophenyl)propanoic Acid | RUO [benchchem.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 2,5-Dichloro-D-phenylalanine

Introduction

In the landscape of modern drug discovery and peptide chemistry, non-canonical amino acids are indispensable tools for modulating the pharmacological profiles of bioactive peptides and small molecules. The introduction of halogen atoms into amino acid side-chains is a particularly powerful strategy for tuning physicochemical and structural properties.[1][2] Halogenation can enhance proteolytic stability, modulate lipophilicity, and introduce unique electronic properties that can lead to improved binding affinity and biological activity.[2][3]

This guide provides an in-depth technical overview of the core physical and chemical properties of 2,5-Dichloro-D-phenylalanine, a synthetic amino acid of significant interest. By replacing hydrogen atoms with chlorine on the aromatic ring of D-phenylalanine, researchers can sterically constrain the side chain and alter its electronic character, making it a valuable building block for creating novel peptide-based therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and practical, field-proven methodologies for its characterization.

Core Chemical and Physical Properties

2,5-Dichloro-D-phenylalanine is a derivative of the natural amino acid phenylalanine, belonging to the D-series of stereoisomers and featuring two chlorine atoms on its benzyl side chain. These modifications significantly influence its physical behavior compared to its parent amino acid.

Caption: Chemical Structure of 2,5-Dichloro-D-phenylalanine.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid | - |

| Molecular Formula | C₉H₉Cl₂NO₂ | - |

| Molecular Weight | 234.08 g/mol | - |

| Appearance | White to off-white powder | [4][5][6] |

| Melting Point | Data not available. (cf. 2-Chloro-D-phenylalanine: 209-215 °C) | [7] |

| Optical Rotation | Data not available. (cf. Boc-2,4-dichloro-D-phenylalanine: [α]D = +32.5 ± 2°) | [5] |

| CAS Number | Data not available for free amino acid. (Boc-protected: 945262-14-6) | [8][9][10] |

Note: Specific experimental data for the unprotected 2,5-Dichloro-D-phenylalanine is not widely published. Data for closely related analogs are provided for context.

Solubility Profile

The solubility of an amino acid is governed by the interplay between its hydrophilic, zwitterionic backbone (the ammonium and carboxylate groups) and the character of its side chain. In 2,5-Dichloro-D-phenylalanine, the bulky and hydrophobic dichlorophenyl group is expected to significantly decrease its solubility in aqueous solutions compared to native phenylalanine.[11][12] However, its amphoteric nature should allow for solubility in dilute acidic or basic solutions via salt formation. For applications in peptide synthesis, solubility in polar aprotic organic solvents is critical.

Expertise & Experience: The choice of solvent is paramount for any experiment. For NMR or reaction chemistry, poor solubility can lead to failed experiments. For formulation, it dictates the delivery vehicle. We anticipate good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can solvate both the polar backbone and the nonpolar side chain.

Table 2: Predicted Solubility of 2,5-Dichloro-D-phenylalanine

| Solvent | Predicted Solubility | Rationale |

| Water | Low / Poor | The hydrophobic effect of the dichlorophenyl side chain dominates. |

| 1 M HCl | Soluble | Protonation of the carboxylate forms a soluble hydrochloride salt. |

| 1 M NaOH | Soluble | Deprotonation of the ammonium group forms a soluble sodium salt. |

| Methanol | Sparingly Soluble | Can solvate the polar groups but has limited capacity for the large nonpolar ring. |

| DMSO, DMF | Soluble | Excellent hydrogen bond acceptors and have sufficient nonpolar character. |

Experimental Protocol: Determination of Equilibrium Solubility

This protocol provides a reliable method to quantify the solubility of the compound in various solvents, a critical parameter for formulation and reaction setup.

-

Preparation: Add an excess amount of 2,5-Dichloro-D-phenylalanine (enough to ensure visible solid remains) to a series of vials, each containing a precise volume (e.g., 1.0 mL) of the test solvents (Water, 1M HCl, DMSO, etc.).

-

Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand until the excess solid has settled. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining solid.

-

Quantification: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Causality: Using HPLC for quantification is superior to simple gravimetric analysis of the evaporated solvent because it is more sensitive and specific, avoiding potential errors from co-solvated impurities.

Chiroptical Properties

As a chiral molecule, 2,5-Dichloro-D-phenylalanine possesses the ability to rotate the plane of plane-polarized light, a property known as optical activity. The "D" designation refers to its stereochemical configuration relative to D-glyceraldehyde. The magnitude and direction (dextrorotatory, +, or levorotatory, -) of this rotation is a fundamental physical constant known as the specific rotation.

Trustworthiness: Verifying the specific rotation is a crucial quality control step. It confirms not only the chemical identity but also the enantiomeric purity of the material, which is of utmost importance in drug development, as different enantiomers can have vastly different biological activities.[13]

Caption: Workflow for Measuring Optical Rotation.

Experimental Protocol: Measurement of Specific Rotation ([α])

-

Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume of a specified solvent (e.g., 10.0 mL of Methanol) in a volumetric flask. The concentration (c) is expressed in g/100 mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to set the zero point.

-

Measurement: Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the prepared solution, ensuring no air bubbles are present.

-

Data Acquisition: Place the cell in the polarimeter and measure the observed rotation (α) at a specified temperature (T, usually 20 or 25 °C) and wavelength (D, the sodium D-line at 589 nm).

-

Calculation: Calculate the specific rotation using the formula: [α]ᵀD = α / (l × c)

-

Causality: The choice of solvent is critical as it can influence the measured rotation. Methanol is a common choice for N-protected amino acids. For the free amino acid, an acidic or basic aqueous solution might be required for sufficient solubility, and this must be reported with the value (e.g., c=1 in 1 M HCl).[4][5]

Spectroscopic and Spectrometric Analysis

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. For a molecule like 2,5-Dichloro-D-phenylalanine, NMR spectroscopy confirms the covalent structure and stereochemistry, while mass spectrometry verifies the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the compound's identity. The ¹H NMR spectrum is expected to show distinct signals for the alpha-proton, the beta-protons, and the three protons on the dichlorinated aromatic ring. The ¹³C NMR will show signals for the carbonyl carbon, the alpha- and beta-carbons, and the six aromatic carbons (four of which will be split by the C-Cl bond).

Expertise & Experience: For amino acids, using a deuterated solvent like DMSO-d₆ is often preferable to D₂O. In D₂O, the amine (NH₂) and carboxylic acid (OH) protons will rapidly exchange with deuterium and become invisible. In DMSO-d₆, these protons are often observable, providing more complete structural information.[14]

Protocol: NMR Analysis for Structural Elucidation

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key expected signals include:

-

A multiplet in the aromatic region (~7.0-7.5 ppm) corresponding to the three protons on the phenyl ring.

-

A multiplet for the alpha-proton (α-H) adjacent to the amine group.

-

Two diastereotopic multiplets for the beta-protons (β-CH₂).

-

Broad signals for the amine (NH₂) and acid (COOH) protons.

-

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum (proton-decoupled).

-

2D NMR (Optional but Recommended): Run a COSY (¹H-¹H correlation) experiment to establish proton-proton connectivities (e.g., linking the α-H to the β-CH₂) and an HSQC (¹H-¹³C correlation) experiment to assign protons to their directly attached carbons.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm proton counts.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

Trustworthiness: A key validation point for chlorinated compounds is the isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 9:6:1, providing definitive evidence of its elemental composition.

Protocol: Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 μM) in a suitable solvent mixture for ESI, such as 50:50 acetonitrile/water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Infusion and Ionization: Infuse the sample directly into the ESI source of the mass spectrometer.

-

Full Scan Analysis: Acquire a full scan mass spectrum. In positive ion mode ([M+H]⁺), the expected monoisotopic mass would be ~234.02 Da. In negative ion mode ([M-H]⁻), it would be ~232.01 Da.

-

Isotopic Pattern Verification: Zoom in on the molecular ion peak and verify the presence and relative intensities of the M, M+2, and M+4 peaks, confirming the presence of two chlorine atoms.

-

Tandem MS (MS/MS) (Optional): Select the molecular ion for fragmentation (Collision-Induced Dissociation, CID) to obtain structural information. Expected fragment ions include the loss of water, formic acid, and cleavage of the side chain.[15]

Chromatographic Purity Assessment

HPLC is the gold standard for assessing the chemical and enantiomeric purity of pharmaceutical building blocks. A two-method approach is typically required.

Caption: General Workflow for HPLC Purity Analysis.

Protocol: HPLC Method for Purity and Enantiomeric Excess (e.e.)

A. Chemical Purity (Reversed-Phase HPLC)

-

Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Method: Run a linear gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 210 or 254 nm).

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to all other peaks.

B. Enantiomeric Purity (Chiral HPLC)

-

Column: A chiral stationary phase (CSP) is required. Phases based on teicoplanin, ristocetin, or cyclodextrins have proven effective for separating phenylalanine enantiomers.[16][17][18]

-

Mobile Phase: The mobile phase is highly dependent on the column. It may be a polar organic mode (e.g., ethanol/water), normal phase (e.g., hexane/isopropanol), or reversed-phase.[17]

-

Method: An isocratic (constant mobile phase composition) method is typically used.

-

Analysis: The goal is to achieve baseline separation (Resolution > 1.5) of the D- and L-enantiomers. The enantiomeric excess (e.e.) is calculated as: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] × 100

-

Causality: Using two distinct HPLC methods is a self-validating system. The reversed-phase method confirms that the sample is chemically pure (free from synthetic byproducts), while the chiral method confirms it is enantiomerically pure (free from the unwanted L-enantiomer).

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Handling: As with any fine chemical, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.[4][5][6]

-

Stability: While specific stability data is limited, amino acids are generally stable as solids. In solution, they can be susceptible to microbial growth or, over long periods, racemization, particularly under non-neutral pH conditions.

Applications in Research and Development

2,5-Dichloro-D-phenylalanine is primarily used as a specialized building block in peptide synthesis. The incorporation of D-amino acids can dramatically increase the resistance of peptides to degradation by proteases in the body, extending their biological half-life. The dichloro-substitution provides a sterically hindered and electron-withdrawing side chain that can be used to probe structure-activity relationships (SAR) in drug design, potentially enhancing binding to target receptors or altering the peptide's overall conformation.[2]

References

-

Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters. [Link]

-

Fondchem. (n.d.). N-Boc-2,5-dichloro-D-phenylalanine. [Link]

-

ArTS. (n.d.). Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics. [Link]

-

Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]

-

Fosgerau, K., & Hoffmann, T. (2015). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC - NIH. [Link]

-

LookChem. (n.d.). Boc-2,5-Dichloro-D-Phenylalanine [ 945262-14-6 ]. [Link]

-

Hroboňová, K., et al. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed. [Link]

-

Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. [Link]

-

Hansen, T., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Omega. [Link]

-

Papini, A. M. (n.d.). Natural and Synthetic Halogenated Amino Acids. Encyclopedia MDPI. [Link]

-

Istituto di Cristallografia - CNR. (n.d.). Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. [Link]

-

Chem-Impex. (n.d.). Boc-2,4-dichloro-L-phenylalanine. [Link]

-

PubChem. (n.d.). Boc-2-chloro-L-phenylalanine. [Link]

-

PubChem. (n.d.). Boc-D-phenylalanine. [Link]

-

Chem-Impex. (n.d.). Boc-2,4-dichloro-D-phenylalanine. [Link]

-

Chem-Impex. (n.d.). Boc-3,4-dichloro-D-phenylalanine. [Link]

-

PubChem. (n.d.). DL-Phenylalanine. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). [Link]

-

PubChem. (n.d.). L-Phenylalanine. [Link]

-

MiMeDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (MMDBc0000659). [Link]

-

ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). [Link]

-

NIST. (n.d.). Phenylalanine. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000159). [Link]

-

ResearchGate. (n.d.). MS/MS spectra of BA, HA, and l-phenylalanine-ring-D5 in the negative ionization mode. [Link]

-

PubChem. (n.d.). 2,5-Dichloroaniline. [Link]

-

Cook, C. W., et al. (2019). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. [Link]

-

Wikipedia. (n.d.). 2,5-Dichloroaniline. [Link]

-

ResearchGate. (n.d.). Table 1. Concentration (C, in g/100 mL), specific rotation [α] D T for.... [Link]

-

PubChem. (n.d.). D-Phenylalanine. [Link]

-

Cheméo. (n.d.). Chemical Properties of DL-Phenylalanine (CAS 150-30-1). [Link]

-

MassBank. (2017). L-Phenylalanine; LC-ESI-QTOF; MS2. [Link]

Sources

- 1. Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics [arts.units.it]

- 2. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. H27359.03 [thermofisher.com]

- 8. Error-文件操作失败 [fondchemical.com]

- 9. 945262-14-6 Boc-2,5-Dichloro-D-Phenylalanine [king-pharm.com]

- 10. echemi.com [echemi.com]

- 11. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 13. hou.usra.edu [hou.usra.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. massbank.eu [massbank.eu]

- 16. semanticscholar.org [semanticscholar.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a non-natural derivative of the amino acid phenylalanine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features, conferred by the dichlorinated phenyl ring, offer a scaffold for the synthesis of novel therapeutic agents, particularly in the realm of neurological disorders and peptide-based pharmaceuticals. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, purification, and analytical characterization of this compound, intended to equip researchers with the foundational knowledge required for its effective utilization in the laboratory.

Core Molecular and Physicochemical Properties

This compound, also known as 2,5-Dichloro-D-phenylalanine, is a white to off-white crystalline powder. The core identifying information and key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 234.08 g/mol | [1][2] |

| Chemical Formula | C₉H₉Cl₂NO₂ | [1][2] |

| CAS Number | 718596-54-4 | [1][2] |

| Synonyms | 2,5-Dichloro-D-phenylalanine | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Synthesis and Purification: A Technical Workflow

The synthesis of enantiomerically pure this compound presents a significant chemical challenge due to the need to control stereochemistry. While multiple strategies for the synthesis of non-natural amino acids exist, a common and effective approach involves the asymmetric synthesis or chiral resolution of a racemic mixture.

Conceptual Synthetic Pathway: Asymmetric Synthesis

An effective method for the enantioselective synthesis of the (R)-isomer could involve an asymmetric alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst. This approach establishes the desired stereocenter early in the synthetic sequence.

Caption: Asymmetric synthesis workflow for this compound.

Experimental Protocol: Chiral Resolution of Racemic 2-Amino-3-(2,5-dichlorophenyl)propanoic Acid

A more accessible method for many laboratories is the synthesis of the racemic mixture followed by chiral resolution.

Step 1: Synthesis of Racemic 2-Amino-3-(2,5-dichlorophenyl)propanoic acid

The racemic compound can be synthesized via a Strecker synthesis or a similar established method for amino acid synthesis, starting from 2,5-dichlorobenzaldehyde.

Step 2: Chiral Resolution using Preparative HPLC

Principle: Enantiomers can be separated based on their differential interaction with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of amino acid derivatives.

Instrumentation and Columns:

-

HPLC System: A preparative HPLC system equipped with a UV detector.

-

Chiral Column: A column packed with a chiral stationary phase, such as a Daicel CHIRALPAK® series column (e.g., AD-H or AS-H), is a suitable choice for this type of separation.

Mobile Phase and Conditions:

-

A mobile phase consisting of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

Procedure:

-

Dissolve the racemic 2-Amino-3-(2,5-dichlorophenyl)propanoic acid in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution of the enantiomers using a UV detector (a wavelength of 220 nm is often suitable for detecting the phenyl group).

-

Collect the fractions corresponding to the two separated enantiomeric peaks.

-

The order of elution will depend on the specific chiral stationary phase and mobile phase used. The identity of the (R)-enantiomer can be confirmed by polarimetry.

-

Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

Purification and Quality Control

Following synthesis and chiral resolution, the purity of the final product should be assessed.

Caption: Workflow for the purification and quality control of the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a suitable deuterated solvent (e.g., DMSO-d₆) would be:

-

A multiplet for the aromatic protons.

-

A multiplet for the alpha-proton (the proton on the carbon bearing the amino and carboxyl groups).

-

A multiplet for the beta-protons (the two protons on the carbon adjacent to the phenyl ring).

-

Broad signals for the amine and carboxylic acid protons, which may be exchangeable with D₂O.

13C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The expected signals would include:

-

Signals for the aromatic carbons, with those bonded to chlorine showing characteristic shifts.

-

A signal for the alpha-carbon.

-

A signal for the beta-carbon.

-

A signal for the carboxylic acid carbon.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC: As described in the purification section, chiral HPLC is the primary method for determining the enantiomeric purity of the compound. A successful separation will show a single peak for the (R)-enantiomer at a specific retention time under defined conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 234.08 Da. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with M, M+2, and M+4 peaks.

Applications in Research and Development

This compound is a valuable building block in several areas of pharmaceutical research:

-

Peptide Synthesis: As a non-natural amino acid, its incorporation into peptides can enhance their stability against enzymatic degradation and modulate their biological activity. The dichlorophenyl side chain can introduce specific steric and electronic interactions, influencing the peptide's conformation and binding to its target.

-

Drug Discovery: The compound serves as a starting material for the synthesis of more complex small molecules. The dichlorophenyl moiety can be a key pharmacophore, interacting with biological targets in a way that is not achievable with natural amino acids. There is particular interest in its use for developing therapeutics for neurological disorders.

-

Biochemical Probes: Labeled versions of this amino acid can be used as probes to study amino acid transport and metabolism in cells.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a specialized chemical with significant potential for advancing drug discovery and development. A thorough understanding of its properties, synthesis, and characterization is paramount for its successful application. This guide provides a foundational framework for researchers, enabling them to confidently incorporate this valuable chiral building block into their synthetic and research endeavors.

References

-

Pharmaffiliates. (2R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. [Link]

Sources

A Technical Guide to the Structural Elucidation of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a chiral non-proteinogenic amino acid of interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-faceted analytical approach required to unequivocally determine its chemical structure, including its absolute stereochemistry. By integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, chiral high-performance liquid chromatography, and X-ray crystallography, we present a self-validating system of protocols and data interpretation that underscores the principles of scientific integrity and experimental causality.

Introduction: The Significance of Chiral Amino Acids

This compound, also known as 2,5-Dichloro-D-phenylalanine, belongs to a class of synthetic amino acids that are pivotal in the development of novel therapeutic agents and agrochemicals. The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous confirmation of the structure and the absolute configuration of a chiral molecule like this compound is a cornerstone of modern drug discovery and development.

This guide will walk through a logical and systematic workflow for the complete structural characterization of this molecule, from initial mass determination to the definitive assignment of its (R)-configuration.

Foundational Analysis: Mass Spectrometry

The first step in characterizing an unknown compound is to determine its molecular weight and elemental composition. Mass spectrometry (MS) is the premier technique for this purpose. For a halogenated compound such as this compound, the isotopic distribution of chlorine provides a characteristic signature in the mass spectrum.

Expected Isotopic Pattern

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. A molecule containing two chlorine atoms will, therefore, exhibit a distinctive pattern of M+, M+2, and M+4 peaks in the molecular ion region, with a relative intensity ratio of approximately 9:6:1.[2] This pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule.

| Ion | Corresponding Isotopes | Expected Relative Abundance |

| M+ | ²x³⁵Cl | ~100% (base peak) |

| M+2 | ¹x³⁵Cl, ¹x³⁷Cl | ~65% |

| M+4 | ²x³⁷Cl | ~10% |

Fragmentation Analysis

Electron ionization (EI) mass spectrometry not only provides the molecular weight but also induces fragmentation of the molecule. The resulting fragmentation pattern offers valuable clues about the compound's structure. For this compound, key fragmentation pathways are expected to include:

-

Loss of the carboxyl group (-COOH): This would result in a fragment with a mass of [M-45]⁺.

-

Benzylic cleavage: Scission of the bond between the α-carbon and the benzylic carbon is a common fragmentation pathway for phenylalanine derivatives, leading to the formation of a dichlorobenzyl cation.

The interpretation of this fragmentation provides corroborating evidence for the proposed structure.[3]

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

Predicted ¹H NMR Spectrum

-

Aromatic Region (δ 7.0-7.5 ppm): The three protons on the dichlorophenyl ring will appear in this region. Their splitting pattern (multiplicity) will be complex due to their coupling with each other.

-

α-Proton (δ ~4.0 ppm): The proton attached to the chiral center (the α-carbon) is expected to appear as a triplet or a doublet of doublets, coupled to the two β-protons.

-

β-Protons (δ ~3.2 ppm): The two diastereotopic protons on the β-carbon will be coupled to the α-proton and to each other, resulting in complex multiplets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxyl (C=O) | ~175 |

| Aromatic (C-Cl) | ~130-135 |

| Aromatic (C-H) | ~125-130 |

| α-Carbon (C-N) | ~55 |

| β-Carbon (CH₂) | ~38 |

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments is employed:

-

COSY (Correlation Spectroscopy): Reveals correlations between coupled protons (e.g., α-H and β-H).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the amino acid backbone and the dichlorophenyl ring.

The Enantiomeric Challenge: Chiral High-Performance Liquid Chromatography (HPLC)

Once the molecular structure is established, the next critical step is to determine the enantiomeric purity and, ultimately, the absolute configuration. Chiral HPLC is the workhorse technique for separating enantiomers.[4] The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation.

Method Development Strategy

A systematic approach to method development involves screening a variety of CSPs under different mobile phase conditions.

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

-

HPLC system with a UV detector

-

Chiral Stationary Phase: Teicoplanin-based column (e.g., Astec CHIROBIOTIC T)

Mobile Phase:

-

A mixture of methanol, water, and a small amount of an acidic or basic modifier (e.g., formic acid or diethylamine) to improve peak shape and resolution. The optimal ratio is determined during method development.

Procedure:

-

Dissolve a racemic standard of 2,5-dichlorophenylalanine in the mobile phase.

-

Inject the standard onto the chiral column.

-

Monitor the elution profile at a suitable UV wavelength (e.g., 220 nm).

-

Optimize the mobile phase composition to achieve baseline separation of the two enantiomers (Rs > 1.5).

-

Once the method is optimized, inject the sample of this compound to confirm its enantiomeric purity by comparing its retention time to that of the two enantiomers in the racemic standard.

The Definitive Answer: X-ray Crystallography

While chiral HPLC can confirm enantiomeric purity, X-ray crystallography provides the unequivocal determination of the absolute stereochemistry of a molecule.[5][6] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

The Crystallization Process

The most challenging aspect of X-ray crystallography is often obtaining a high-quality single crystal suitable for diffraction. This typically involves slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Data Collection and Structure Refinement

A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected and processed to generate an electron density map, from which the positions of the atoms can be determined. The absolute configuration is typically determined using anomalous dispersion, often by referencing the known configuration of a chiral center within the molecule or by using a chiral solvent or co-crystal.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of a chiral molecule like this compound necessitates a multi-pronged analytical strategy. Each technique provides a piece of the structural puzzle, and their collective data provides a high degree of confidence in the final assignment. Mass spectrometry confirms the elemental composition and provides initial structural clues. NMR spectroscopy maps out the molecular framework. Chiral HPLC resolves the enantiomers and quantifies enantiomeric purity. Finally, X-ray crystallography offers the definitive proof of the three-dimensional structure and absolute stereochemistry. This integrated approach ensures the scientific rigor required for the advancement of research and development in the pharmaceutical and chemical industries.

References

-

Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. Available at: [Link]

-

Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Available at: [Link]

- Jones, W., & Motherwell, W. D. S. (2004). Single Crystal X-ray Diffraction. Royal Society of Chemistry.

- Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e. Available at: [Link]

-

RSC Publishing. (2014). Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. Available at: [Link]

-

Pharmaffiliates. (2R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

Chiralpedia. Chiral HPLC separation: strategy and approaches. Available at: [Link]

-

ResearchGate. Single crystal X-ray diffraction structure of phenylalanine-2,5-xylenesulfonate. Available at: [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. researchgate.net [researchgate.net]

- 6. Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Synthesis of unnatural amino acids like 2,5-dichloro-D-phenylalanine

An In-Depth Technical Guide to the Synthesis of 2,5-dichloro-D-phenylalanine

Authored by: A Senior Application Scientist

Abstract

Unnatural amino acids (UAAs) are foundational pillars in modern medicinal chemistry and drug development, offering novel steric and electronic properties that can enhance the efficacy, selectivity, and metabolic stability of peptide-based therapeutics and other chiral molecules.[1][2][3] Among these, halogenated phenylalanine derivatives such as 2,5-dichloro-D-phenylalanine are of particular interest due to their ability to modulate protein-protein interactions and serve as unique chiral building blocks. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure 2,5-dichloro-D-phenylalanine, targeting researchers and professionals in drug development. We will dissect the causality behind various experimental approaches, from classical racemic methods coupled with chiral resolution to modern asymmetric catalytic and biocatalytic syntheses. Each section is grounded in authoritative references and includes detailed protocols and visual workflows to ensure both theoretical understanding and practical applicability.

Strategic Overview: Retrosynthetic Analysis

The synthesis of any chiral α-amino acid requires a robust strategy for installing both the carboxyl and amine functionalities onto the α-carbon with precise stereocontrol. For 2,5-dichloro-D-phenylalanine, the primary retrosynthetic disconnections lead back to a common, achiral precursor: 2,5-dichlorobenzaldehyde . The challenge lies in the subsequent asymmetric introduction of the amine group to establish the desired D-configuration.

The principal synthetic routes diverge from this common starting point, each offering a unique balance of efficiency, scalability, and stereoselectivity. These can be broadly categorized as:

-

Racemic Synthesis followed by Chiral Resolution: A traditional, robust method that creates a racemic mixture of the amino acid, which is then separated into its constituent enantiomers.

-

Asymmetric Catalysis: A modern approach that utilizes a chiral catalyst to directly synthesize the desired D-enantiomer with high stereoselectivity, minimizing waste.

-

Biocatalysis: A green and highly specific method that employs enzymes to catalyze the asymmetric synthesis.

// Nodes Target [label="2,5-Dichloro-D-phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Racemate [label="Racemic 2,5-Dichloro-phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Prochiral [label="Prochiral Precursor\n(e.g., Imine, α-Keto Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="2,5-Dichlorobenzaldehyde", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible node for branching Branch [shape=point, width=0.01, height=0.01];

// Edges Target -> Racemate [label="Chiral\nResolution", dir=back, color="#EA4335", fontcolor="#202124"]; Target -> Prochiral [label="Asymmetric Catalysis\nor Biocatalysis", dir=back, color="#34A853", fontcolor="#202124"]; Racemate -> Branch [dir=back, label="Racemic Synthesis\n(e.g., Strecker)", color="#4285F4", fontcolor="#202124"]; Prochiral -> Branch [dir=back, label="Precursor\nSynthesis", color="#4285F4", fontcolor="#202124"]; Branch -> Aldehyde [dir=back];

// Ranks {rank=same; Racemate; Prochiral;} } dot Figure 1: High-level retrosynthetic pathways for 2,5-dichloro-D-phenylalanine.

Classical Approach: Racemic Synthesis and Chiral Resolution

This methodology is foundational and often employed for its reliability and use of inexpensive starting materials. It is a two-stage process: first, the synthesis of a racemic mixture, followed by the separation of the D- and L-enantiomers.

Racemic Synthesis: The Strecker and Bucherer-Bergs Reactions

The Strecker synthesis , first reported in 1850, is a versatile method for producing α-amino acids from aldehydes.[4][5] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the amino acid.[6][7]

// Nodes Aldehyde [label="2,5-Dichlorobenzaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Aminonitrile [label="α-Aminonitrile Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; RacemicAA [label="Racemic 2,5-Dichloro-\nphenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Aldehyde -> Aminonitrile [label="+ NH₄Cl, KCN", color="#4285F4", fontcolor="#202124"]; Aminonitrile -> RacemicAA [label="+ H₃O⁺, Δ", color="#4285F4", fontcolor="#202124"]; } dot Figure 2: Workflow for the Strecker synthesis of racemic 2,5-dichloro-phenylalanine.

An alternative is the Bucherer-Bergs reaction , which synthesizes hydantoin derivatives from aldehydes or ketones, which can then be hydrolyzed to the corresponding amino acid.[8][9][10][11] This multicomponent reaction involves ammonium carbonate and potassium cyanide.[8]

The Separation: Chiral Resolution

Once the racemic amino acid is synthesized, the enantiomers must be separated. The most common industrial method is diastereomeric salt crystallization .[12] This process involves reacting the racemic amino acid with a chiral resolving agent—an optically pure acid or base. For an acidic amino acid, a chiral base like brucine or (R)-(+)-α-methylbenzylamine is used. This reaction creates a pair of diastereomeric salts with different physical properties, most importantly, different solubilities.[12] Through careful crystallization, one diastereomer precipitates from the solution, allowing for its separation. The resolving agent is then removed, yielding the enantiomerically pure amino acid.

The primary drawback of this method is its inherent inefficiency; it has a maximum theoretical yield of 50% for the desired enantiomer, as the other half is typically discarded.[12]

Protocol 1: Strecker Synthesis of Racemic 2,5-dichloro-phenylalanine

Materials:

-

2,5-Dichlorobenzaldehyde (1.0 eq)

-

Ammonium Chloride (NH₄Cl, 1.2 eq)

-

Potassium Cyanide (KCN, 1.2 eq)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

Procedure:

-

Step 1: α-Aminonitrile Formation: Dissolve 2,5-dichlorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer. Add an aqueous solution of ammonium chloride, followed by an aqueous solution of potassium cyanide, portion-wise, while maintaining the temperature at 0-5 °C with an ice bath. Stir the reaction mixture at room temperature for 12-16 hours. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Hydrolysis: Carefully add concentrated HCl to the reaction mixture. Heat the mixture to reflux (approx. 90-100 °C) for 6-8 hours to hydrolyze the nitrile to a carboxylic acid.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The pH of the resulting aqueous solution is adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide). The precipitated racemic 2,5-dichloro-phenylalanine is collected by filtration, washed with cold water, and dried under vacuum.

Modern Approaches: Asymmetric Catalysis

To overcome the 50% yield limitation of classical resolution, methods that directly generate the desired enantiomer have been developed. These are highly atom-economical and efficient.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique that reduces a prochiral precursor, such as a dehydroamino acid or an imine, using H₂ gas and a chiral metal catalyst.[1][13] The catalyst, typically a complex of rhodium, ruthenium, or iridium with a chiral phosphine ligand, creates a chiral environment that directs the hydrogen addition to one face of the double bond, leading to a high excess of one enantiomer.[14][15] The development of this technology was recognized with the 2001 Nobel Prize in Chemistry.[13]

Asymmetric Phase-Transfer Catalysis (PTC)

This method often involves the alkylation of a glycine Schiff base derivative using a chiral phase-transfer catalyst, such as a Cinchona alkaloid derivative.[1] The catalyst transports the enolate from the aqueous phase to the organic phase, where it reacts with an electrophile (e.g., 2,5-dichlorobenzyl bromide). The chiral catalyst shields one face of the enolate, leading to a highly enantioselective alkylation.

Enantioconvergent Cross-Coupling

Recent advances have introduced novel methods such as nickel-catalyzed enantioconvergent cross-couplings.[16][17] This approach can couple readily available racemic starting materials, like α-haloglycine derivatives, with organozinc reagents in the presence of a chiral nickel catalyst to afford protected unnatural α-amino acids in high yield and enantiomeric excess (ee).[16][17] This method is notable for its mild reaction conditions and tolerance of a wide array of functional groups.[16]

Green Chemistry: Biocatalytic Synthesis

Enzymatic methods offer unparalleled stereoselectivity under mild, environmentally friendly conditions.[18] For the synthesis of D-amino acids, several classes of enzymes are particularly effective.

D-Amino Acid Dehydrogenases (DAADHs) and Transaminases (D-AATs)

These enzymes catalyze the direct conversion of an α-keto acid precursor into the corresponding D-amino acid.[19][20] For this specific topic, the synthesis would start from 2,5-dichloro-phenylpyruvic acid.

-

DAADHs perform a reductive amination using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reductant.

-

D-AATs transfer an amino group from a donor molecule (like D-alanine) to the α-keto acid.

These processes can achieve >99% ee and high conversion rates, often using whole-cell biocatalysts to simplify enzyme handling and cofactor regeneration.[20]

// Nodes KetoAcid [label="2,5-Dichloro-phenylpyruvic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; DAA [label="2,5-Dichloro-D-phenylalanine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge KetoAcid -> DAA [label=" D-Amino Acid\n Dehydrogenase (DAADH)\n + NH₃, NADH", color="#4285F4", fontcolor="#202124"]; } dot Figure 3: Enzymatic synthesis using a D-Amino Acid Dehydrogenase.

Protocol 2: Whole-Cell Biocatalytic Synthesis of 2,5-dichloro-D-phenylalanine

Materials:

-

2,5-dichloro-phenylpyruvic acid (substrate)

-

E. coli cells overexpressing a D-amino acid dehydrogenase (DAADH)

-

E. coli cells overexpressing a formate dehydrogenase (FDH) for cofactor regeneration

-

Ammonium formate (provides both amine source and reducing equivalent)

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

NAD⁺ (catalytic amount)

Procedure:

-

Biocatalyst Preparation: Prepare suspensions of the DAADH and FDH expressing E. coli cells in the phosphate buffer.

-

Reaction Setup: In a temperature-controlled bioreactor at 30-37 °C, combine the phosphate buffer, ammonium formate, and a catalytic amount of NAD⁺. Add the cell suspensions.

-

Substrate Addition: Once the system is equilibrated, add the 2,5-dichloro-phenylpyruvic acid substrate. The reaction progress can be monitored by HPLC by measuring the decrease in substrate and the formation of the amino acid product.

-

Reaction and Isolation: Allow the reaction to proceed for 24-48 hours until substrate conversion is complete. Terminate the reaction by centrifuging the mixture to remove the cells. The supernatant, containing the product, can be purified by ion-exchange chromatography.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on the specific requirements of the project, including scale, cost, available expertise, and desired purity.

| Strategy | Starting Material | Typical Yield | Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Racemic + Resolution | 2,5-Dichlorobenzaldehyde | < 50% (for D-isomer) | > 99% after resolution | Robust, well-established, inexpensive reagents | Inherently wasteful (discards >50% of material), labor-intensive separation |

| Asymmetric Catalysis | Prochiral precursors | 70 - 95% | 90 - >99% | Highly efficient, atom-economical, high throughput | High cost of chiral ligands/catalysts, requires extensive optimization |

| Biocatalysis | α-Keto acid or Cinnamic Acid | 80 - >95% | > 99% | Extremely high stereoselectivity, mild/green conditions, safe | Substrate specificity can be limiting, requires expertise in biocatalysis |

Conclusion and Future Outlook

The synthesis of 2,5-dichloro-D-phenylalanine can be accomplished through a variety of robust methods. While classical racemic synthesis followed by chiral resolution remains a viable option, its inherent inefficiency is a significant drawback. Modern asymmetric catalysis and biocatalysis represent the state-of-the-art, offering highly efficient, stereoselective, and sustainable routes to this valuable unnatural amino acid.[1][18] The continued development of novel chiral catalysts and engineered enzymes will undoubtedly further streamline the production of such compounds, accelerating their application in the discovery and development of next-generation therapeutics. The choice between a chemical or biological route will ultimately be guided by a balance of scalability, cost, and the specific molecular architecture required.

References

-

Najera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584-4671. [Link]

-

Donahue, C. J., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(17), 6335-6341. [Link]

-

Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614–8618. [Link]

-

Dunn, P. J. (1998). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. Peptide and Protein Drug Analysis, 29, 65-108. [Link]

-

Pěg, B., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 11(9), 5626–5644. [Link]

-

Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Retrieved from [Link]

-

Maruoka, K. (2003). Asymmetric Synthesis of Unnatural Amino Acid-containing Peptides via Direct Asymmetric Reaction of Peptidyl Compounds. Yakugaku Zasshi, 123(6), 391-401. [Link]

-

Gadda, G., et al. (2015). Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process. Chemistry, 21(15), 5768-5771. [Link]

-

Pěg, B., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 11(9), 5626-5644. [Link]

-

Contente, M. L., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(23), 9033. [Link]

-

Gadda, G., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Chemistry – A European Journal, 21(15), 5768-5771. [Link]

-

Wu, J., et al. (2021). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 105, 5381–5392. [Link]

-

Maruoka, K., & Ooi, T. (2007). Asymmetric Synthesis of α-Amino Acids by Organocatalytic Biomimetic Transamination. Organic Letters, 9(10), 1879-1881. [Link]

-

Taylor & Francis. (n.d.). D-amino acids – Knowledge and References. Retrieved from [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Professor Dave Explains. (2021). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

-

Donahue, C. J., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. [Link]

-

Zhang, T., et al. (2023). Applications and synthesis of D-amino acids. Sheng Wu Gong Cheng Xue Bao, 39(11), 4165-4182. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Wang, Z. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 693963. [Link]

-

D-amino acids international research center. (n.d.). D-AA in biocatalysis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017). 12 06 Strecker synthesis of amino acids [Video]. YouTube. [Link]

-

Tang, W., & Zhang, X. (2003). Highly Efficient Synthesis of Chiral β‐Amino Acid Derivatives via Asymmetric Hydrogenation. ChemInform, 34(13). [Link]

-

Grokipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

-

Yim, A. S. Y., & Wills, M. (2005). Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. Tetrahedron, 61(33), 7994-8004. [Link]

-

Yim, A. S. Y., & Wills, M. (2005). Asymmetric transfer hydrogenation using amino acid derivatives; further studies and a mechanistic proposal. Tetrahedron, 61(33), 7994-8004. [Link]

-

Shimizu, H., et al. (2010). ChemInform Abstract: Synthesis of Amino Acid Derivatives via Asymmetric Hydrogenation. ChemInform, 41(5). [Link]

-

Name Reactions. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

ChemSrc. (n.d.). 2,5-dichlorobenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

Dvořák, D. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(5), 1156. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Al-Majdhoub, M., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 28(19), 6828. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 11. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 14. Sci-Hub. Highly Efficient Synthesis of Chiral β‐Amino Acid Derivatives via Asymmetric Hydrogenation. / ChemInform, 2003 [sci-hub.box]

- 15. Sci-Hub. ChemInform Abstract: Synthesis of Amino Acid Derivatives via Asymmetric Hydrogenation / ChemInform, 2010 [sci-hub.box]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]

- 18. [Applications and synthesis of D-amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

The Evolving Therapeutic Landscape of Dichlorinated Phenylalanine Derivatives: Mechanisms, Applications, and Evaluation Protocols

An In-depth Technical Guide

Foreword: Beyond the Core Amino Acid

Phenylalanine, a fundamental aromatic amino acid, serves as a versatile scaffold in medicinal chemistry. Its rigid structure and well-defined stereochemistry provide an ideal starting point for functional modifications that can profoundly alter biological activity. The introduction of halogen atoms, particularly chlorine, is a time-tested strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Dichlorination, specifically, creates a unique electronic and steric profile, unlocking novel interactions with biological targets. This guide provides an in-depth exploration of the biological activities of dichlorinated phenylalanine derivatives, moving from their fundamental mechanisms of action to the practical, validated protocols required for their scientific evaluation. We will dissect their neuroprotective and anticancer properties, offering a robust framework for researchers and drug development professionals seeking to harness the potential of these compelling molecules.

Chapter 1: The Molecular Architecture: Synthesis and Properties

The precise positioning of two chlorine atoms on the phenyl ring of phenylalanine dictates the derivative's interaction with target proteins. This substitution enhances lipophilicity, potentially improving membrane permeability, and alters the electronic distribution of the aromatic ring, which can influence key binding interactions such as π-π stacking and cation-π interactions.

The synthesis of these specialized amino acids often requires sophisticated stereoselective methods to yield enantiomerically pure compounds, which is critical as biological systems are exquisitely sensitive to stereochemistry. A prevalent and effective strategy is the asymmetric α-alkylation of a glycine Schiff base using a substituted benzyl bromide under phase-transfer catalysis.[1] This method allows for the controlled synthesis of both (R) and (S) enantiomers by selecting the appropriate Cinchona alkaloid-derived catalyst.[1]

Caption: Asymmetric synthesis of dichlorophenylalanine derivatives.

Chapter 2: Neuroprotection via Glutamatergic Modulation

Overactivation of glutamate receptors is a key pathological event in cerebral ischemia, leading to excitotoxicity and neuronal death. L-phenylalanine and its halogenated derivatives have emerged as potent modulators of excitatory glutamatergic synaptic transmission (GST).[2] This activity is not based on direct receptor antagonism but on a more nuanced set of presynaptic and postsynaptic mechanisms.

Dichlorinated phenylalanine derivatives, building on this principle, are being investigated for their neuroprotective potential. Studies on structurally similar halogenated derivatives, such as 3,5-dibromo-L-tyrosine (DBrT), have shown they can attenuate GST with greater potency than the parent L-phenylalanine.[2] The mechanism involves depressing the frequency of AMPA/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs), an effect that persists even under conditions of energy deprivation, which is critically relevant to ischemic stroke.[2] This potent antiglutamatergic activity translates into significant neuroprotection in both in vitro and in vivo models of brain ischemia.[2]